molecular formula C16H31LiO2 B1603027 Lithium palmitate CAS No. 20466-33-5

Lithium palmitate

Cat. No.: B1603027
CAS No.: 20466-33-5
M. Wt: 262.4 g/mol
InChI Key: BZMIKKVSCNHEFL-UHFFFAOYSA-M
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Description

Lithium palmitate, also known as palmitic acid lithium salt, is an organic compound with the molecular formula CH₃(CH₂)₁₄COOLi. It is a lithium salt of palmitic acid, a common saturated fatty acid found in animals and plants. This compound is primarily used in the production of lithium-based greases and as a surfactant in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium palmitate can be synthesized through the reaction of palmitic acid with lithium hydroxide. The reaction typically involves heating palmitic acid with an aqueous solution of lithium hydroxide until the reaction is complete. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by the fusion method. This involves heating palmitic acid with lithium hydroxide at elevated temperatures to form the lithium salt. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other oxidation products.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Substitution Reactions: These reactions typically involve other metal salts or acids.

Major Products:

Scientific Research Applications

Lithium palmitate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium palmitate involves its interaction with cellular membranes and enzymes. Lithium ions can modulate the activity of various enzymes, including those involved in signal transduction pathways. This modulation can affect neurotransmitter release and uptake, leading to potential therapeutic effects in mood disorders. The exact molecular targets and pathways are still under investigation, but it is known that lithium can influence the phosphatidylinositol signaling pathway and inhibit glycogen synthase kinase 3 .

Comparison with Similar Compounds

    Sodium Palmitate: Sodium salt of palmitic acid, used in soap production and as a surfactant.

    Potassium Palmitate: Potassium salt of palmitic acid, also used in soap production.

    Lithium Stearate: Lithium salt of stearic acid, used in the production of lithium-based greases.

Comparison:

Properties

IUPAC Name

lithium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIKKVSCNHEFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885137
Record name Hexadecanoic acid, lithium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20466-33-5
Record name Lithium palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, lithium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, lithium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LITHIUM PALMITATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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